molecular formula C19H17NO3S B11667506 N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]propanamide

N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]propanamide

Cat. No.: B11667506
M. Wt: 339.4 g/mol
InChI Key: XDFFOTSIQPSYRB-ATVHPVEESA-N
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Description

N-(2-METHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a benzothiophene moiety, and a propanamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where methoxybenzene is reacted with appropriate electrophiles.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the benzothiophene derivative with a methoxyphenyl amine under dehydrating conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-METHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity, block receptor signaling, or interfere with DNA replication.

Comparison with Similar Compounds

N-(2-METHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE: can be compared with similar compounds, such as:

    N-(2-METHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-2-YLIDENE]METHYL}PROPANAMIDE: This compound has a benzofuran core instead of a benzothiophene core, which may result in different biological activities.

    N-(2-METHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOSELENOPHEN-2-YLIDENE]METHYL}PROPANAMIDE: The presence of a selenophene ring introduces unique chemical properties and potential biological effects.

The uniqueness of N-(2-METHOXYPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE lies in its specific structure, which influences its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide

InChI

InChI=1S/C19H17NO3S/c1-3-18(21)20(14-9-5-6-10-15(14)23-2)12-17-19(22)13-8-4-7-11-16(13)24-17/h4-12H,3H2,1-2H3/b17-12-

InChI Key

XDFFOTSIQPSYRB-ATVHPVEESA-N

Isomeric SMILES

CCC(=O)N(/C=C\1/C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC

Canonical SMILES

CCC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC

Origin of Product

United States

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